Ethanol, 2-(methyl-4-pyridinylamino)-
Overview
Description
Ethanol, 2-(methyl-4-pyridinylamino)-: is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This compound is characterized by the presence of an ethanol group attached to a methyl-4-pyridinylamino moiety. It is commonly used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(methyl-4-pyridinylamino)- typically involves the reaction of 2-methyl-4-pyridinylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: On an industrial scale, the production of Ethanol, 2-(methyl-4-pyridinylamino)- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(methyl-4-pyridinylamino)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or thiols in the presence of a suitable base like sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
Ethanol, 2-(methyl-4-pyridinylamino)- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of Ethanol, 2-(methyl-4-pyridinylamino)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, in the synthesis of Rosiglitazone, it interacts with the peroxisome proliferator-activated receptor gamma (PPARγ), leading to the activation of insulin-responsive genes and improved glucose uptake .
Comparison with Similar Compounds
- Ethanol, 2-(methyl-2-pyridinylamino)-
- Ethanol, 2-(methyl-3-pyridinylamino)-
- Ethanol, 2-(methyl-5-pyridinylamino)-
Comparison: Ethanol, 2-(methyl-4-pyridinylamino)- is unique due to the position of the methyl group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct binding affinities and reaction profiles, making it a valuable compound in specific research and industrial applications .
Properties
IUPAC Name |
2-[methyl(pyridin-4-yl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(6-7-11)8-2-4-9-5-3-8/h2-5,11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWPEFNJPOHWTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439526 | |
Record name | Ethanol, 2-(methyl-4-pyridinylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109736-44-9 | |
Record name | 2-(Methyl-4-pyridinylamino)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109736-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(methyl-4-pyridinylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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